1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt

描述

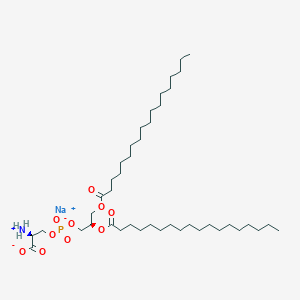

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique properties. This compound is a derivative of phosphatidylserine, a crucial component of cell membranes, and plays a significant role in cellular processes.

作用机制

Target of Action

It’s known that this compound is a type of phospholipid , which are major components of all cell membranes and play crucial roles in cellular functions.

Mode of Action

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt, as a phospholipid, is commonly used as a component of liposome formulations and drug delivery systems . It has unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body . It acts as a stabilizer and emulsifier, which can improve the solubility and bioavailability of drugs .

Pharmacokinetics

As a component of liposome formulations, it can enhance the bioavailability of encapsulated drugs by improving their solubility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase . This suggests that the lipid environment can impact the behavior of this phospholipid.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acid. The final step involves the addition of L-serine and sodium ions to form the sodium salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized phospholipids.

Reduction: Reduced phospholipids.

Substitution: Substituted phospholipid derivatives.

科学研究应用

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:

Chemistry: Used in the study of lipid bilayers and membrane dynamics.

Biology: Plays a role in cell signaling and apoptosis research.

Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.

相似化合物的比较

- 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine sodium salt

- 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

Comparison: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its stearic acid tails, which confer specific biophysical properties such as higher melting temperature and stability compared to its counterparts with shorter or unsaturated fatty acid chains .

生物活性

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt (DSPS) is a phospholipid that plays a significant role in cellular signaling and membrane dynamics. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C42H78NNaO10P

- Molecular Weight : 788.0432 g/mol

- CAS Number : 321595-13-5

- Synonyms : DSPS, 3-sn-phosphatidyl-L-serine distearoyl sodium salt

DSPS is characterized by two stearoyl fatty acid chains attached to a glycerol backbone with a phospho-L-serine head group. This unique structure contributes to its hydrophobic properties and interactions with biological membranes.

DSPS exhibits various biological activities through its interaction with cellular membranes and signaling pathways:

- Membrane Dynamics : DSPS influences the fluidity and stability of lipid bilayers, which is crucial for membrane integrity and function.

- Cell Signaling : It modulates the activity of G-protein coupled receptors (GPCRs) and phospholipases, impacting cellular processes such as apoptosis, inflammation, and cell proliferation .

- Immune Response : DSPS has been implicated in immune modulation, particularly through its role in the recognition of apoptotic cells by macrophages, enhancing phagocytosis .

In Vitro Studies

Research has demonstrated that DSPS can affect various cellular functions:

- Inflammation : DSPS has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

- Apoptosis : It promotes apoptosis in certain cancer cell lines by activating specific signaling pathways associated with programmed cell death .

In Vivo Studies

In animal models, DSPS has exhibited:

- Neuroprotective Effects : Studies indicate that DSPS may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

- Cardiovascular Benefits : It has been linked to improved endothelial function and reduced arterial stiffness in models of cardiovascular disease .

Case Studies

Several studies highlight the potential applications of DSPS:

- Cancer Therapy : A study published in Cancer Letters demonstrated that DSPS could enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to apoptosis .

- Viral Infections : Research indicated that DSPS plays a role in the entry mechanism of enveloped viruses, such as Ebola and hepatitis A, by interacting with TIM family proteins on host cells .

- Drug Delivery Systems : DSPS is being explored as a component in lipid-based drug delivery systems due to its ability to form stable liposomes that encapsulate therapeutic agents effectively .

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| DSPS | 1,2-Distearoyl-sn-glycero-3-phospho-L-serine | Modulates inflammation and apoptosis | Drug delivery, cancer therapy |

| DOPS | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine | Similar signaling properties | Neuroprotection |

| DPPS | 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine | Membrane stabilization | Cell biology studies |

属性

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRBMGBLPUBGJL-MBAWARMDSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NNaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677076 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321595-13-5 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。